KKL-10

Description

Structure

3D Structure

Properties

IUPAC Name |

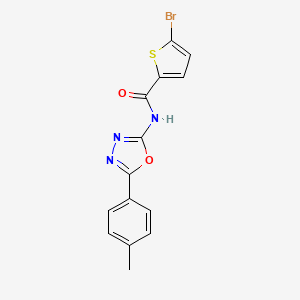

5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSDWSBGDVYRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KKL-10: A Deep Dive into the Inhibition of Bacterial Ribosome Rescue

An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals

Abstract

KKL-10 is a member of the oxadiazole class of compounds that has demonstrated significant broad-spectrum antimicrobial activity. This document provides a comprehensive technical overview of the core mechanism of action of this compound, focusing on its role as a potent inhibitor of the bacterial trans-translation ribosome rescue system. Detailed experimental protocols, quantitative data on its efficacy and cytotoxicity, and visualizations of the targeted molecular pathway and experimental workflows are presented to facilitate further research and development of this promising class of antibiotics.

Core Mechanism of Action: Targeting trans-translation

The primary molecular target of this compound and related oxadiazole compounds is the bacterial ribosome. Specifically, this compound inhibits the trans-translation pathway, a critical ribosome rescue system in bacteria that is absent in eukaryotes, making it an attractive target for selective antibiotic development.

In essence, when a bacterial ribosome stalls on a messenger RNA (mRNA) that lacks a stop codon (a nonstop mRNA), it becomes trapped and unable to participate in further protein synthesis. The trans-translation pathway, mediated by transfer-messenger RNA (tmRNA) and a protein co-factor called Small Protein B (SmpB), resolves these stalled complexes. The tmRNA-SmpB complex enters the ribosome's A-site, and the nascent polypeptide chain is transferred to the tmRNA. The ribosome then resumes translation using a short open reading frame within the tmRNA, which adds a peptide tag to the C-terminus of the incomplete protein, marking it for degradation. This process releases the ribosome, allowing it to be recycled.

This compound exerts its antimicrobial effect by binding to the ribosome and sterically hindering the trans-translation process. While the precise binding site of this compound is still under investigation, studies on structurally similar oxadiazoles suggest that it likely binds to the 23S ribosomal RNA (rRNA) in close proximity to the peptidyl-transferase center (PTC). This binding prevents the productive entry and accommodation of the tmRNA-SmpB complex into the A-site, thereby inhibiting the crucial polypeptide tagging step. The accumulation of stalled ribosomes ultimately leads to a global shutdown of protein synthesis and subsequent bacterial cell death.

Quantitative Data

The following tables summarize the available quantitative data on the antimicrobial activity and cytotoxicity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

| Francisella tularensis LVS | 0.12 |

| Francisella tularensis Schu S4 | 0.48 |

| Escherichia coli | Data Not Available |

| Staphylococcus aureus | Data Not Available |

| Pseudomonas aeruginosa | Data Not Available |

Table 2: Cytotoxicity of this compound against eukaryotic cell lines.

| Cell Line | IC50 (µg/mL) |

| Macrophages | > 17.5 (less than 5% cytotoxicity)[1] |

| HepG2 | Non-toxic at effective concentrations[1] |

| HeLa | Data Not Available |

Experimental Protocols

The key experiment to determine the mechanism of action of this compound is the in vitro trans-translation inhibition assay.

In Vitro trans-translation Inhibition Assay

Objective: To determine if this compound directly inhibits the tagging of a nascent polypeptide synthesized from a nonstop mRNA template in a cell-free bacterial translation system.

Principle: A cell-free bacterial transcription-translation system is programmed with a DNA template encoding a reporter protein (e.g., Dihydrofolate Reductase - DHFR) that lacks a stop codon. In the presence of tmRNA and SmpB, the translated DHFR will be tagged, resulting in a higher molecular weight product detectable by SDS-PAGE. The addition of an inhibitor of trans-translation, such as this compound, will prevent this tagging, leading to the accumulation of the untagged, lower molecular weight DHFR.

Materials:

-

E. coli S30 cell-free extract

-

DNA template: Plasmid containing the DHFR gene without a stop codon (DHFR-ns)

-

Purified tmRNA and SmpB

-

Amino acid mix

-

Energy source (ATP, GTP)

-

[35S]-Methionine for radioactive labeling

-

This compound dissolved in DMSO

-

DMSO (vehicle control)

-

SDS-PAGE gels

-

Phosphorimager or autoradiography film

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare the following reaction mixture:

-

S30 cell-free extract

-

Reaction buffer (containing salts, co-factors)

-

Amino acid mix (lacking methionine)

-

[35S]-Methionine

-

DHFR-ns DNA template

-

Purified tmRNA and SmpB

-

This compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO for the control.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for transcription and translation.

-

Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

-

Visualization: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled protein products.

-

Analysis: Compare the intensity of the bands corresponding to the tagged (higher molecular weight) and untagged (lower molecular weight) DHFR. A dose-dependent decrease in the tagged product and a corresponding increase in the untagged product indicate inhibition of trans-translation.

Visualizations

Signaling Pathway

Caption: Mechanism of this compound action on the bacterial trans-translation pathway.

Experimental Workflow

Caption: Experimental workflow for the discovery and characterization of this compound.

References

The Chemical Landscape of KKL-10: A Technical Guide for Researchers

An In-depth Analysis of the Ribosome Rescue Inhibitor KKL-10 for Drug Development Professionals

Introduction

This compound is a novel small molecule inhibitor that has demonstrated significant promise as a broad-spectrum antimicrobial agent. Its unique mechanism of action, targeting the highly conserved bacterial ribosome rescue system known as trans-translation, makes it a compelling candidate for further investigation in the ongoing battle against antibiotic resistance. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically identified as 5-Bromo-N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 952849-76-2 |

| Molecular Formula | C₁₄H₁₀BrN₃O₂S |

| Molecular Weight | 364.22 g/mol |

| IUPAC Name | 5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |

| SMILES | Cc1ccc(cc1)-c1nnc(NC(=O)c2ccc(Br)s2)o1 |

| InChI | InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)12-17-18-14(21-12)16-11(20)10-6-7-13(15)22-10/h2-7H,1H3,(H,16,20) |

| InChIKey | FZJYWBFKGNLAIX-UHFFFAOYSA-N |

Mechanism of Action: Inhibition of Bacterial Trans-Translation

This compound exerts its antimicrobial effect by inhibiting the bacterial trans-translation process. This essential ribosome rescue system is responsible for resolving stalled ribosomes on messenger RNA (mRNA) transcripts that lack a stop codon. In the absence of a functional trans-translation pathway, bacteria are unable to recycle stalled ribosomes, leading to a depletion of the active ribosome pool and ultimately, cell death.

The trans-translation process is mediated by a unique molecule called transfer-messenger RNA (tmRNA), in conjunction with a small protein, SmpB. This complex recognizes and binds to stalled ribosomes, facilitates the addition of a proteolytic tag to the incomplete polypeptide, and directs its degradation. This compound is believed to interfere with a critical step in this pathway, although the precise molecular interactions are still under investigation.

KKL-10 as a Ribosome Rescue Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribosome rescue mechanisms are essential for bacterial viability, making them attractive targets for novel antimicrobial agents. Stalled ribosomes, arising from damaged mRNA or other translational errors, must be recycled to maintain the cellular pool of active ribosomes. Bacteria have evolved several pathways to address this, primarily the trans-translation pathway and alternative rescue pathways mediated by ArfA and ArfB. KKL-10, a member of the oxadiazole class of compounds, has emerged as a potent inhibitor of these ribosome rescue systems, demonstrating broad-spectrum antibacterial activity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to Bacterial Ribosome Rescue Pathways

Protein synthesis is a fundamental cellular process, and its accuracy and efficiency are paramount for bacterial survival. When a ribosome stalls on an mRNA molecule, for instance, due to the absence of a stop codon (a non-stop complex), it becomes trapped and unavailable for further translation. To counteract this, bacteria have evolved sophisticated quality control mechanisms known as ribosome rescue systems. These pathways release the stalled ribosome, degrade the aberrant mRNA, and target the incomplete polypeptide for proteolysis.

The Trans-translation Pathway

The primary and most widespread ribosome rescue system in bacteria is trans-translation. This pathway is mediated by a unique molecule called transfer-messenger RNA (tmRNA), which acts in concert with a small protein, SmpB. The tmRNA-SmpB complex recognizes the empty A-site of a stalled ribosome. tmRNA is first charged with alanine and then delivers this alanine to the nascent polypeptide chain. Subsequently, the ribosome switches from the problematic mRNA to an open reading frame within the tmRNA molecule. This adds a short peptide tag to the C-terminus of the incomplete protein, marking it for degradation by cellular proteases. The ribosome then encounters a stop codon on the tmRNA, leading to normal termination and release of the ribosome for recycling.

Alternative Ribosome Rescue Pathways: ArfA and ArfB

In addition to trans-translation, some bacteria possess alternative, or backup, ribosome rescue pathways. These are often crucial when the trans-translation system is overwhelmed or absent.

-

ArfA Pathway: Alternative ribosome-rescue factor A (ArfA) recruits the canonical release factor 2 (RF2) to the stalled ribosome. ArfA binds in the vacant mRNA channel of the 30S subunit, and this complex then promotes the hydrolysis of the peptidyl-tRNA, releasing the nascent polypeptide chain. The ribosome can then be recycled.

-

ArfB Pathway: Alternative ribosome-rescue factor B (ArfB), also known as YaeJ, functions as a codon-independent release factor. ArfB recognizes stalled ribosomes with an empty A-site and directly catalyzes the hydrolysis of the peptidyl-tRNA bond in the peptidyl transferase center (PTC), thus releasing the nascent peptide.

The essentiality of at least one functional ribosome rescue pathway for bacterial viability underscores their potential as targets for the development of new antibiotics.

This compound: An Oxadiazole Inhibitor of Ribosome Rescue

This compound belongs to a class of 1,3,4-oxadiazole compounds that have been identified as potent inhibitors of bacterial ribosome rescue. These compounds exhibit broad-spectrum antimicrobial activity, including against pathogenic bacteria such as Francisella tularensis and Mycobacterium tuberculosis. The antibacterial effect of this compound and its analogs is directly linked to their ability to disrupt ribosome rescue, leading to an accumulation of stalled ribosomes and ultimately, cell death. Evidence for this includes the observation that overexpression of the alternative rescue factor ArfA can alleviate the growth inhibition caused by these oxadiazoles, confirming that their primary cellular target is the ribosome rescue process.[1]

Mechanism of Action of this compound

While the precise, detailed mechanism of this compound is still under investigation, significant insights have been gained from studies of related oxadiazole compounds. A cross-linkable derivative, KKL-2098, has been shown to bind to the 23S rRNA within the large ribosomal subunit, specifically near the peptidyl-transferase center (PTC).[2] This binding site is a critical hub for peptide bond formation and the action of release factors. By binding to this region, it is hypothesized that this compound and other oxadiazoles interfere with the accommodation of ribosome rescue factors, such as the tmRNA-SmpB complex or ArfA/ArfB, into the A-site of the stalled ribosome. This steric hindrance would prevent the resolution of the stalled complex, leading to a bottleneck in protein synthesis and subsequent bacterial cell death.

Quantitative Data for this compound

The following tables summarize the available quantitative data for this compound and related compounds, providing insights into their potency and spectrum of activity.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Francisella tularensis | Schu S4 | 0.48 | [3] |

| Francisella tularensis | LVS | 0.12 | [3] |

Table 2: In Vitro Inhibition Data for Related Oxadiazole Compounds

| Compound | Assay | Target | IC50 (µM) | Reference |

| KKL-35 | In vitro trans-translation | E. coli ribosomes | ~10 | [4] |

| MBX-4132 | In vitro trans-translation | M. tuberculosis components | 13 ± 1 | [5] |

Table 3: Cytotoxicity Data for this compound

| Cell Line | Assay | Parameter | Value | Reference |

| Macrophages | Not specified | Cytotoxicity | < 5% at 17.5 µg/mL | [3] |

| HepG2 cells | Not specified | Toxicity | No toxicity observed | [3] |

Experimental Protocols

The following are detailed protocols for key experiments used in the characterization of this compound as a ribosome rescue inhibitor.

In Vitro Trans-translation Assay

This assay measures the ability of a compound to inhibit the tmRNA-mediated tagging of a protein synthesized from a non-stop mRNA template.

Materials:

-

PURExpress® In Vitro Protein Synthesis Kit (or similar)

-

DNA template encoding a reporter protein (e.g., dihydrofolate reductase - DHFR) lacking a stop codon

-

Purified tmRNA and SmpB

-

[35S]-Methionine

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

SDS-PAGE gels

-

Phosphorimager system

Protocol:

-

Prepare the in vitro transcription-translation reactions according to the manufacturer's instructions.

-

To each reaction, add the non-stop DNA template, purified tmRNA, and SmpB.

-

Add this compound to the desired final concentrations. Include a DMSO-only control.

-

Initiate the reactions by adding [35S]-Methionine.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the protein products on an SDS-PAGE gel.

-

Dry the gel and expose it to a phosphor screen.

-

Analyze the results using a phosphorimager. The appearance of a higher molecular weight band corresponding to the tagged protein indicates trans-translation activity. Inhibition is observed as a decrease in the intensity of the tagged protein band and a corresponding increase in the untagged protein band.

Bacterial Growth Inhibition (MIC) Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Francisella tularensis)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth)

-

This compound (dissolved in DMSO)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

-

In a 96-well plate, prepare serial two-fold dilutions of this compound in the growth medium.

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria with no inhibitor) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.

Mammalian Cell Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of this compound to mammalian cells.

Materials:

-

Mammalian cell line (e.g., HepG2, macrophages)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubate the cells for a period that is relevant to the intended application of the compound (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of color produced is proportional to the number of viable cells.

Visualizations

The following diagrams illustrate the key pathways and concepts discussed in this guide.

Caption: Overview of bacterial ribosome rescue pathways.

Caption: Proposed mechanism of action for this compound.

Caption: Experimental workflow for this compound characterization.

Conclusion

This compound represents a promising class of ribosome rescue inhibitors with the potential for development as novel antibacterial agents. Its mechanism of action, targeting a fundamental and essential bacterial process, offers a distinct advantage over many existing antibiotics. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate this compound and other oxadiazole analogs. Future work should focus on elucidating the precise molecular interactions of this compound with the ribosome, expanding the quantitative analysis of its activity against a broader range of clinically relevant pathogens, and optimizing its pharmacological properties for potential therapeutic applications.

References

- 1. Protocol for In Vitro Protein Expression Using mRNA Templates | Thermo Fisher Scientific - CZ [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Antimicrobial Susceptibilities of Francisella tularensis subsp. holarctica Isolates from Tularemia Outbreaks That Occurred from the End of the 20th Century to the 2020s in Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

KKL-10: A Broad-Spectrum Inhibitor of Bacterial Ribosome Rescue

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

KKL-10 is a novel oxadiazole-class small molecule that has demonstrated significant broad-spectrum antibacterial activity. Its mechanism of action lies in the targeted inhibition of the bacterial trans-translation ribosome rescue system, a pathway essential for the viability and virulence of many pathogenic bacteria but absent in eukaryotes, making it a promising candidate for antimicrobial drug development. This document provides a comprehensive overview of the currently available data on this compound, including its quantitative antimicrobial activity, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action within the trans-translation signaling pathway.

Introduction

The rise of antibiotic-resistant bacteria poses a critical threat to global public health. Consequently, there is an urgent need for the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, an oxadiazole derivative, has emerged as a promising lead compound due to its potent and broad-spectrum activity against a range of bacterial pathogens. This compound functions by inhibiting the trans-translation process, a crucial quality control mechanism in bacteria that rescues ribosomes stalled on damaged or incomplete messenger RNA (mRNA). By disrupting this pathway, this compound leads to the accumulation of stalled ribosomes, ultimately resulting in bacterial cell death. This unique mechanism of action suggests a low probability for the development of cross-resistance with existing antibiotic classes.

Data Presentation: In Vitro Antimicrobial Activity of this compound

The broad-spectrum activity of this compound has been evaluated against a variety of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several key bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Francisella tularensis | LVS | 1.25 | [1] |

| Francisella tularensis | Schu S4 | 0.625 | [1] |

| Bacillus anthracis | Sterne | 3.1 | [2] |

| Mycobacterium smegmatis | mc²155 | 6.25 | [2] |

| Shigella flexneri | M90T | 12.5 | [2] |

| Escherichia coli | ΔtolC | 25 | [2] |

Note: The activity of this compound can be influenced by the specific bacterial strain and the experimental conditions used. The provided data is a compilation from available literature and serves as a guide to its antimicrobial spectrum.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[3][4]

Materials:

-

This compound stock solution (typically dissolved in dimethyl sulfoxide, DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

-

Sterile 96-well microtiter plates

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of this compound Dilutions: A serial two-fold dilution of the this compound stock solution is prepared directly in the 96-well microtiter plate using CAMHB as the diluent. The final volume in each well is typically 100 µL.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well containing the this compound dilution is inoculated with 10 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

References

An In-depth Technical Guide to the Discovery and Synthesis of KKL-10

For Researchers, Scientists, and Drug Development Professionals

Abstract

KKL-10 is a novel small-molecule inhibitor belonging to the oxadiazole class of compounds, demonstrating potent broad-spectrum antimicrobial activity. Its discovery stems from a targeted high-throughput screening effort to identify inhibitors of the bacterial trans-translation ribosome rescue system, a pathway essential for the viability and virulence of many pathogenic bacteria but absent in eukaryotes, making it an attractive target for antibiotic development. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological activity of this compound and its analogs. Detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows are presented to facilitate further research and development in this promising area of antimicrobial drug discovery.

Discovery of this compound: Targeting the Bacterial Ribosome Rescue System

This compound was identified through a high-throughput screen designed to find inhibitors of the bacterial trans-translation pathway.[1] This pathway is a critical quality control mechanism in bacteria that rescues ribosomes stalled on messenger RNA (mRNA) that lacks a stop codon ("non-stop" complexes). The core components of this system are transfer-messenger RNA (tmRNA) and a small protein, SmpB. When a ribosome stalls, the tmRNA-SmpB complex binds to the empty A-site of the ribosome. The ribosome then switches templates from the problematic mRNA to the mRNA-like domain of tmRNA, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the incomplete protein for degradation, and the ribosome is released and recycled.

High-Throughput Screening (HTS) Protocol

The HTS assay was designed to identify compounds that inhibit either the tagging of the nascent polypeptide or the subsequent proteolysis of the tagged protein. A common approach for such screens involves the use of reporter genes, such as luciferase, linked to a sequence that is targeted by the trans-translation system. Inhibition of trans-translation leads to the accumulation of the active reporter protein, which can be measured.[2]

Experimental Protocol: High-Throughput Screening for trans-Translation Inhibitors

-

Bacterial Strain: An Escherichia coli strain engineered with a reporter system is used. This typically involves a gene encoding a reporter protein (e.g., luciferase) that is expressed without a stop codon, making it a substrate for trans-translation.

-

Compound Library: A diverse library of small molecules is arrayed in multi-well plates (e.g., 384-well or 1536-well format).

-

Assay Procedure:

-

The engineered E. coli strain is cultured to a specific optical density.

-

The bacterial culture is dispensed into the wells of the microtiter plates containing the test compounds.

-

The plates are incubated to allow for bacterial growth and expression of the reporter protein.

-

A reagent to measure the reporter protein activity (e.g., a luciferin-containing lysis buffer for a luciferase reporter) is added to each well.

-

The signal (e.g., luminescence) is measured using a plate reader.

-

-

Hit Identification: Compounds that produce a signal significantly above the background (i.e., wells with bacteria and DMSO without a test compound) are identified as potential inhibitors of trans-translation. These "hits" are then subjected to secondary screens and further characterization.

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials: 3-fluorobenzohydrazide and 2-methoxybenzoyl chloride.

Experimental Protocol for Synthesis

Step 1: Synthesis of N'-(2-methoxybenzoyl)-3-fluorobenzohydrazide (Diacylhydrazine Intermediate)

-

To a solution of 3-fluorobenzohydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or pyridine, 1.1 equivalents).

-

The mixture is cooled in an ice bath.

-

A solution of 2-methoxybenzoyl chloride (1 equivalent) in the same solvent is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

The reaction mixture is then washed with water, a mild acid (e.g., dilute HCl), and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diacylhydrazine intermediate, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of N-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide (this compound)

-

The diacylhydrazine intermediate from Step 1 is treated with a dehydrating agent. Common reagents for this cyclodehydration include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triphenylphosphine in the presence of a halogenating agent.

-

For example, the intermediate is refluxed in an excess of phosphorus oxychloride for several hours.

-

After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

-

The residue is quenched by pouring it onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Mechanism of Action and Biological Activity

This compound and its analogs exert their antimicrobial effect by inhibiting the bacterial ribosome rescue system. Specifically, they have been shown to target the trans-translation process.

Signaling Pathway: Inhibition of Ribosome Rescue

The primary mechanism of action of this compound is the inhibition of the tagging of the nascent polypeptide during trans-translation. This leads to an accumulation of stalled ribosomes, which is detrimental to the bacterial cell. Evidence suggests that these oxadiazole compounds bind to a novel site on the 23S ribosomal RNA (rRNA), distinct from the binding sites of other known ribosome-targeting antibiotics. This binding event interferes with the accommodation of the tmRNA-SmpB complex into the A-site of the stalled ribosome.

Quantitative Biological Data

This compound and its analogs have demonstrated significant antimicrobial activity against a range of bacterial pathogens, including intracellular pathogens. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound and Analogs

| Compound | Target | Assay | IC₅₀ (µM) | Reference |

| KKL-35 | trans-translation | In vitro tagging | 0.9 | [3] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | MIC (µg/mL) | Reference |

| Francisella tularensis LVS | 0.12 | [4] |

| Francisella tularensis Schu S4 | 0.48 | [4] |

Table 3: Cytotoxicity Data

| Compound | Cell Line | Assay | Concentration (µg/mL) | Cytotoxicity (%) | Reference |

| This compound | Macrophages | Viability | up to 17.5 | < 5 | [4] |

| This compound | HepG2 | Viability | Not specified | No toxicity observed | [4] |

| KKL-40 | HeLa | Viability | >100x MIC | Not cytotoxic | [5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: The bacterial strain of interest is grown in an appropriate liquid medium to the mid-logarithmic phase.

-

Compound Preparation: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions of the compound are made in a 96-well microtiter plate using the appropriate growth medium.

-

Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL), and 100 µL is added to each well of the microtiter plate containing the compound dilutions.

-

Controls: Positive (bacteria with no compound) and negative (medium only) controls are included on each plate.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Conclusion and Future Directions

This compound represents a promising lead compound in the development of a new class of antibiotics that target the bacterial ribosome rescue system. Its novel mechanism of action, potent activity against pathogenic bacteria, and low cytotoxicity make it an attractive candidate for further investigation. Future research should focus on a number of key areas:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency, pharmacokinetic, and pharmacodynamic properties of this compound.

-

Mechanism of Resistance: Investigating the potential for bacteria to develop resistance to this class of compounds.

-

In Vivo Efficacy: Comprehensive studies in animal models of infection to evaluate the therapeutic potential of this compound and its optimized derivatives.

-

Spectrum of Activity: Further evaluation against a broader range of clinically relevant bacterial pathogens, including multidrug-resistant strains.

The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing the field of antimicrobial drug discovery and combating the growing threat of antibiotic resistance.

References

An In-depth Technical Guide to KKL-10 and its Effect on Bacterial Trans-translation

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Bacterial trans-translation is a sophisticated quality control mechanism essential for the viability and virulence of many pathogenic bacteria, making it an attractive target for novel antimicrobial agents. This system rescues ribosomes that have stalled on damaged or incomplete messenger RNAs (mRNAs). KKL-10, a small molecule from the oxadiazole family, has been identified as an inhibitor of this pathway. It demonstrates broad-spectrum antimicrobial activity by arresting bacterial growth, including that of intracellular pathogens like Francisella tularensis. This technical guide provides a comprehensive overview of the trans-translation process, the observed effects of this compound, quantitative data on its inhibitory actions, and detailed protocols for key experimental assays. The guide also includes visualizations of the core biological and experimental processes to facilitate a deeper understanding of this compound's mechanism and its study.

Introduction to Bacterial Trans-translation

In bacteria, the processes of transcription and translation are tightly coupled. This coupling, however, makes the translation machinery vulnerable to incomplete or damaged mRNAs, which lack a stop codon. When a ribosome reaches the 3' end of such a "non-stop" mRNA, it stalls, sequestering the ribosome and associated translation factors. This stalling is a critical problem for the cell, as it depletes the pool of active ribosomes, thereby inhibiting overall protein synthesis.[1]

To resolve this issue, bacteria employ a primary ribosome rescue system known as trans-translation.[1] This process is mediated by a unique ribonucleoprotein complex consisting of transfer-messenger RNA (tmRNA, encoded by the ssrA gene) and a small protein B (SmpB).[2][3]

The trans-translation cycle can be summarized in the following key steps:

-

Recognition and Binding: The tmRNA-SmpB complex, in conjunction with Elongation Factor Tu (EF-Tu), recognizes and enters the vacant A-site of the stalled ribosome. The tmRNA molecule is elegantly structured, featuring a tRNA-like domain (TLD) that is charged with alanine and an mRNA-like domain (MLD) that contains a short open reading frame (ORF).[1][2] SmpB is essential for this process, binding to the TLD and helping to correctly position the complex within the ribosome.[3]

-

Peptide Transfer (Tagging): The ribosome's peptidyltransferase center catalyzes the transfer of the nascent polypeptide chain from the P-site tRNA to the alanyl-tmRNA in the A-site. This step effectively "tags" the incomplete protein.[2]

-

Template Switching: In a process facilitated by Elongation Factor G (EF-G), the ribosome translocates. The original, problematic mRNA is ejected, and the MLD of tmRNA enters the ribosomal mRNA channel.[3]

-

Resumed Translation: Translation resumes using the tmRNA's internal ORF as the new template. This adds a short peptide tag (the SsrA tag) to the C-terminus of the nascent polypeptide.[3]

-

Termination and Recycling: Translation terminates at a stop codon within the tmRNA sequence, leading to the release of the tagged polypeptide, the tmRNA, and the dissociation of the ribosomal subunits, which are now free to participate in new rounds of translation.[1]

-

Proteolysis: The SsrA tag serves as a recognition signal for specific cellular proteases (e.g., ClpXP, ClpAP), which rapidly degrade the aberrant and potentially harmful protein.[3]

Given its absence in eukaryotes and its critical role in many bacteria, the trans-translation system is an ideal target for the development of novel antibiotics.[4]

This compound: A Small Molecule Inhibitor of Trans-translation

This compound is a member of the oxadiazole class of compounds identified through high-throughput screening for inhibitors of trans-translation. It has demonstrated potent, broad-spectrum antimicrobial activity against a range of bacteria. Notably, it is effective against both attenuated and fully virulent strains of the intracellular pathogen Francisella tularensis, the causative agent of tularemia.[5][6]

Key characteristics of this compound include:

-

Bacteriostatic Action: At its minimum inhibitory concentration (MIC), this compound is primarily bacteriostatic, meaning it prevents the growth of bacteria. At higher concentrations, some bactericidal (killing) effects have been observed.[5]

-

Intracellular Efficacy: this compound effectively inhibits the growth of F. tularensis within eukaryotic host cells, such as macrophages and hepatocytes, and is effective at all stages of the infection cycle.[5][7]

-

Low Cytotoxicity: this compound exhibits minimal toxicity towards mammalian cells, a crucial attribute for a potential therapeutic agent. Lactate dehydrogenase (LDH) release assays have shown no significant cytotoxic effects on macrophage cell lines at effective concentrations.[4][5]

Mechanism of Action

The precise molecular mechanism by which this compound inhibits trans-translation is not fully resolved and appears to differ from other inhibitors in its class. In vivo reporter assays confirm that this compound inhibits the trans-translation pathway at a step prior to the degradation of the tagged protein.

However, a key observation is the discrepancy between its in vivo and in vitro activity. While potent in living cells, this compound shows significantly weaker activity in in vitro trans-translation assays that use purified components. A decrease in the tagging reaction is only observed at high micromolar concentrations (e.g., 100 µM). This suggests several possibilities:

-

This compound may be a prodrug that requires metabolic activation within the bacterial cell to become a potent inhibitor.

-

The molecule might target a cellular component or pathway that indirectly affects trans-translation and is absent in the purified in vitro system.

-

It may interfere with a later step in the process, such as the translocation of the tmRNA-SmpB complex from the A-site to the P-site.

This contrasts with other oxadiazoles like KKL-35, which directly inhibits the tagging step in vitro with high efficacy. Further research, potentially involving affinity purification or genetic screens, is required to identify the direct molecular target of this compound.

Quantitative Data Summary

The efficacy of this compound has been quantified in several studies. The data below is compiled for easy comparison.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Francisella tularensis

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| F. tularensis LVS (Live Vaccine Strain) | 0.12 | [5] |

| F. tularensis Schu S4 (Fully Virulent) | 0.5 (approx.) |[5] |

Table 2: In Vitro Trans-translation Inhibition

| Compound | Concentration | % Inhibition / Effect | Assay Type | Reference |

|---|---|---|---|---|

| This compound | 10 µM | No significant inhibition of tagging | Coupled Transcription/Translation |

| this compound | 100 µM | Decrease in tagging observed | Coupled Transcription/Translation | |

Table 3: Cytotoxicity Data

| Cell Line | Compound | Concentration | Cytotoxicity Effect | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | This compound | Up to 17.5 µg/mL | <5% cytotoxicity (LDH release) | [4] |

| HepG2 Hepatocytes | this compound | Not specified | No toxicity observed |[5] |

Key Experimental Methodologies

The study of this compound and its effects on trans-translation relies on a set of specialized molecular and microbiological assays. Detailed protocols for three key experiments are provided below.

In Vivo Trans-translation Inhibition Assay (Reporter-based)

This assay measures the activity of the trans-translation pathway within living bacterial cells using a reporter protein that is only expressed from a "non-stop" mRNA.

-

Principle: A plasmid is constructed where a reporter gene (e.g., mCherry or luciferase) is followed by a transcriptional terminator but lacks an in-frame stop codon.[8] In cells with a functional trans-translation system, ribosomes stalling at the end of this transcript are rescued, leading to the tagging and subsequent degradation of the reporter protein, resulting in a low signal. When trans-translation is inhibited by a compound like this compound, the reporter protein is not efficiently tagged and degraded, leading to its accumulation and a measurable increase in fluorescence or luminescence.[8]

-

Protocol:

-

Strain Preparation: Transform the bacterial strain of interest (e.g., E. coli ΔtolC to increase compound accumulation) with the non-stop reporter plasmid.

-

Culture Growth: Grow the reporter strain overnight in a suitable liquid medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.

-

Assay Setup: In a 96-well microplate, dilute the overnight culture into fresh medium. Add this compound at a range of concentrations to the wells. Include a DMSO vehicle control (negative control) and a strain lacking the ssrA gene (ΔssrA) as a positive control for inhibition.

-

Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours) to allow for bacterial growth and reporter expression.

-

Measurement:

-

Measure the optical density (OD) of the cultures at 600 nm (OD600) to assess bacterial growth.

-

Measure the reporter signal (e.g., fluorescence for mCherry, luminescence for luciferase) using a plate reader.

-

-

Data Analysis: Normalize the reporter signal to the cell density (Signal/OD600). Plot the normalized signal against the concentration of this compound to generate a dose-response curve and determine the IC50.

-

In Vitro Trans-translation Assay

This assay reconstitutes the trans-translation process outside of the cell using purified components to directly assess the effect of a compound on the core machinery.[9][10]

-

Principle: A coupled transcription-translation system (e.g., PURExpress) is programmed with a linear DNA template encoding a protein (e.g., dihydrofolate reductase, DHFR) that lacks a stop codon (DHFR-ns).[11] The reaction includes purified tmRNA-SmpB complex and a radiolabeled amino acid (e.g., ³⁵S-Methionine). If trans-translation occurs, two products will be synthesized: the untagged DHFR-ns (from ribosomes that fall off) and a larger, SsrA-tagged DHFR protein. The inhibitor's effect is quantified by the change in the ratio of tagged to untagged product.[11]

-

Protocol:

-

Template Preparation: Generate a linear DNA template for DHFR-ns using PCR. The template must include a T7 promoter for in vitro transcription.

-

Reaction Assembly: On ice, assemble the in vitro transcription-translation reaction. To the reaction mix, add the DHFR-ns DNA template, purified tmRNA-SmpB complex, and ³⁵S-Methionine.

-

Inhibitor Addition: Add this compound (dissolved in DMSO) to the desired final concentration. Add an equivalent volume of DMSO to the control reaction.

-

Incubation: Incubate the reaction at 37°C for 1 hour to allow for protein synthesis.

-

Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the protein products on an SDS-polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled proteins.

-

-

Quantification: Measure the band intensities for the tagged and untagged DHFR products using densitometry software. Calculate the tagging efficiency as: (Intensity of Tagged DHFR) / (Intensity of Tagged DHFR + Intensity of Untagged DHFR). Compare the efficiency in the presence and absence of this compound.

-

Bacterial Growth Inhibition (MIC) Assay

This standard microbiological assay determines the minimum concentration of an antimicrobial agent required to inhibit the visible growth of a bacterium.

-

Principle: Bacteria are cultured in liquid media containing serial dilutions of the antimicrobial agent. The MIC is defined as the lowest concentration of the agent at which no visible growth occurs after a defined incubation period.[12]

-

Protocol (Broth Microdilution):

-

Inoculum Preparation: Grow the bacterial strain (e.g., F. tularensis) overnight in a suitable broth (e.g., BHI broth). Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[13]

-

Compound Dilution: In a 96-well microplate, prepare a two-fold serial dilution of this compound in the growth medium.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control well (bacteria, no compound) and a negative control well (medium only).

-

Incubation: Incubate the plate under appropriate conditions for the specific bacterium (e.g., 37°C for 24-48 hours for F. tularensis).

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). The MIC is the lowest concentration in which the well remains clear. Alternatively, an OD600 reading can be taken with a plate reader.

-

Visualizing the Processes

Diagrams created using the DOT language to illustrate key pathways and workflows.

Figure 1. The bacterial trans-translation signaling pathway for ribosome rescue.

Figure 2. Logical diagram of this compound's inhibitory effect on trans-translation.

References

- 1. Frontiers | Trans-translation exposed: understanding the structures and functions of tmRNA-SmpB [frontiersin.org]

- 2. Frontiers | tmRNA-mediated trans-translation as the major ribosome rescue system in a bacterial cell [frontiersin.org]

- 3. Mechanism of trans-translation revealed by in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibitors of Ribosome Rescue Arrest Growth of Francisella tularensis at All Stages of Intracellular Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A trans-translation inhibitor that targets ribosomal protein bL12 kills Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antibiotic that inhibits trans-translation blocks binding of EF-Tu to tmRNA but not to tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-throughput assessment of bacterial growth inhibition by optical density measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Francisella tularensis Susceptibility to Antibiotics: A Comprehensive Review of the Data Obtained In vitro and in Animal Models [frontiersin.org]

An In-depth Technical Guide to KKL-10: A Novel Ribosome Rescue Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

KKL-10 is a potent, small-molecule inhibitor of the bacterial ribosome rescue system known as trans-translation. Exhibiting broad-spectrum antimicrobial activity, this compound presents a promising scaffold for the development of new antibiotics, particularly against challenging pathogens. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed methodologies for its biological evaluation, and a visualization of its mechanism of action.

Physical and Chemical Properties

This compound belongs to the oxadiazole class of compounds. Its core physical and chemical properties are summarized in the table below. While some data is derived from predictions, it serves as a valuable resource for handling, formulation, and further development of this molecule.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrN₃O₂S | [1] |

| Molecular Weight | 364.22 g/mol | [1][2] |

| CAS Number | 952849-76-2 | [1][2] |

| Appearance | White to off-white solid | [2][3] |

| Solubility | DMSO: 3.64 mg/mL (9.99 mM) | [2] |

| Water: Insoluble | Selleck Chemicals | |

| Ethanol: Insoluble | Selleck Chemicals | |

| Predicted Relative Density | 1.620 g/cm³ | [2][3] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |

Biological Activity and Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting the trans-translation pathway, a crucial ribosome rescue mechanism in bacteria that is absent in eukaryotes, making it a selective target.[4] This pathway recycles ribosomes stalled on messenger RNA (mRNA) that lacks a stop codon.[5] By inhibiting this process, this compound leads to the accumulation of stalled ribosomes and ultimately, bacterial cell death.

Antimicrobial Spectrum

This compound has demonstrated significant activity against both attenuated and fully virulent strains of Francisella tularensis.[2][6] The minimum inhibitory concentrations (MICs) have been reported as:

Furthermore, this compound is effective at arresting the intracellular growth of F. tularensis at all stages of infection without affecting macrophage viability or function.[2][6]

Signaling Pathway: Inhibition of Trans-translation

The following diagram illustrates the bacterial trans-translation pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, general methods for the synthesis of 1,3,4-oxadiazole derivatives can be found in the literature.[7][8] The following are generalized protocols for key biological assays relevant to the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.[9][10]

Methodology:

-

Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium.

-

Inoculum Preparation: The bacterial strain of interest is cultured to a logarithmic growth phase and diluted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria without this compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Trans-translation Inhibition Assay

This assay assesses the direct inhibitory effect of this compound on the trans-translation process using a cell-free system.[11]

Methodology:

-

Reaction Setup: A coupled in vitro transcription/translation reaction is set up using an E. coli cell-free extract. A DNA template encoding a reporter protein (e.g., dihydrofolate reductase - DHFR) lacking a stop codon is used. The reaction mixture is supplemented with purified tmRNA and SmpB.

-

Addition of Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A vehicle control (DMSO only) is also included.

-

Incubation: The reaction is incubated to allow for protein synthesis.

-

Analysis: The reaction products are analyzed by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or Western blotting. Inhibition of trans-translation is observed as a decrease in the amount of the higher molecular weight "tagged" reporter protein and an accumulation of the untagged protein.

Macrophage Viability Assay

To confirm that this compound's intracellular activity is not due to host cell toxicity, a macrophage viability assay is performed.[12][13] The MTT assay is a common method.

Methodology:

-

Cell Seeding: Macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line) are seeded in a 96-well plate and allowed to adhere.

-

Treatment: The cells are treated with various concentrations of this compound. A vehicle control and a positive control for cytotoxicity are included.

-

Incubation: The plate is incubated for a period that mirrors the intracellular infection assay (e.g., 24-48 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Conclusion

This compound is a promising antibacterial agent with a novel mechanism of action that targets the essential bacterial process of ribosome rescue. Its potent activity, particularly against intracellular pathogens, and its selectivity for bacterial cells highlight its potential as a lead compound for the development of new therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in exploring the full potential of this compound and related oxadiazole inhibitors. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to expand its known antimicrobial spectrum.

References

- 1. This compound Supplier | CAS 952849-76-2 | AOBIOUS [aobious.com]

- 2. This compound | Antibacterial | ribosome | TargetMol [targetmol.com]

- 3. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 4. Ribosome Rescue Inhibitors Kill Actively Growing and Nonreplicating Persister Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Article [protein.bio.msu.ru]

- 6. medchemexpress.com [medchemexpress.com]

- 7. jchemrev.com [jchemrev.com]

- 8. jchemrev.com [jchemrev.com]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Macrophage Survival Assay Using High Content Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KKL-10 In Vitro Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

KKL-10 is a novel small-molecule inhibitor of bacterial ribosome rescue mechanisms, specifically targeting the trans-translation process.[1][2][3] This unique mechanism of action confers broad-spectrum antibacterial activity against a variety of bacterial pathogens.[1][3] These application notes provide detailed protocols for the in vitro evaluation of the antibacterial efficacy of this compound, including Minimum Inhibitory Concentration (MIC) determination and time-kill kinetic assays.

Mechanism of Action: Inhibition of Trans-Translation

This compound exerts its antibacterial effect by inhibiting the trans-translation pathway, a critical ribosome rescue system in bacteria.[2][3] This pathway is essential for rescuing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA) molecules. The trans-translation process is mediated by a specialized transfer-messenger RNA (tmRNA) and a small protein B (SmpB). This compound interferes with this process, leading to an accumulation of stalled ribosomes and ultimately, bacterial cell death.

Caption: Inhibition of the bacterial trans-translation pathway by this compound.

Quantitative Antibacterial Activity of this compound

This compound has demonstrated potent activity against a range of bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various bacterial strains.

| Bacterial Strain | Gram Status | MIC (µg/mL) | Reference |

| Francisella tularensis LVS | Gram-Negative | 0.12 | [1] |

| Francisella tularensis Schu S4 | Gram-Negative | 0.48 | [1] |

Note: Further studies are ongoing to expand the quantitative data against a broader spectrum of Gram-positive and Gram-negative bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol details the determination of the MIC of this compound using the broth microdilution method.

Materials:

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Bacterial strains for testing

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the bacterial suspension with sterile saline or broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to achieve a range of desired concentrations.

-

-

Inoculation of Microtiter Plate:

-

Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no this compound) and a negative control (broth only) on each plate.

-

-

Incubation:

-

Incubate the microtiter plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Time-Kill Kinetics Assay

This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound stock solution

-

Bacterial strains for testing

-

CAMHB

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation:

-

Prepare a logarithmic-phase bacterial culture as described in the MIC assay protocol.

-

Dilute the culture in fresh, pre-warmed CAMHB to a starting concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Prepare culture tubes or flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

-

Include a growth control tube containing no this compound.

-

Inoculate each tube with the prepared bacterial suspension.

-

-

Time-Point Sampling:

-

Incubate all tubes at 37°C with constant agitation.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Counting:

-

Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.

-

Plate a known volume of each dilution onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Bacteriostatic activity is characterized by a minimal change in CFU/mL over time compared to the initial inoculum.

-

Caption: Workflow for the Time-Kill Kinetics assay.

Cytotoxicity

This compound has been shown to have low cytotoxicity against mammalian cells. For instance, it produces cytotoxic effects of less than 5% at concentrations up to 17.5 μg/mL in macrophage viability assays.[1] It also shows no toxicity to HepG2 cells.[1]

Conclusion

This compound represents a promising new class of antibacterial agents with a novel mechanism of action. The protocols provided here offer a standardized approach for the in vitro evaluation of its antibacterial properties. Further investigation into its spectrum of activity and in vivo efficacy is warranted.

References

Application Notes: KKL-10 for Inhibition of Francisella tularensis Growth

Introduction

KKL-10 is an oxadiazole-based small molecule that demonstrates significant antimicrobial activity against Francisella tularensis, the causative agent of tularemia.[1][2] Classified as a Tier 1 select agent due to its high infectivity and potential for use as a bioweapon, F. tularensis necessitates the development of novel therapeutics.[1][3] this compound represents a promising lead compound for antibiotic development, exhibiting potent inhibitory effects on both attenuated and fully virulent strains of F. tularensisin vitro and within infected host cells.[1][2] Its mechanism of action targets a crucial bacterial survival pathway, ribosome rescue, making it an attractive candidate for further research and development.[1]

Mechanism of Action

This compound functions by inhibiting the bacterial ribosome rescue system.[1] In all bacteria, ribosomes can stall on messenger RNA (mRNA) that lacks a stop codon. To recycle these essential complexes, bacteria employ rescue pathways. The primary pathway is trans-translation, mediated by transfer-messenger RNA (tmRNA) and Small protein B (SmpB). Some bacteria possess alternative rescue systems, such as ArfA or ArfB.[1][2] this compound's inhibitory action blocks these rescue processes. Evidence suggests that overexpression of the alternative rescue factor ArfA can alleviate the growth inhibition caused by this compound, confirming that the compound's antimicrobial activity stems from its ability to disrupt ribosome rescue.[1] By preventing the release of stalled ribosomes, this compound effectively halts protein synthesis, leading to the cessation of bacterial proliferation.[1][2]

Caption: Proposed mechanism of this compound action on the bacterial ribosome rescue pathway.

Data Presentation

The antimicrobial efficacy of this compound has been quantified against various strains of F. tularensis. The data highlights its potent activity, especially when compared to standard antibiotics used in tularemia treatment.

Table 1: In Vitro Susceptibility of F. tularensis to this compound and Standard Antibiotics

| Compound | F. tularensis Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | Schu S4 (virulent) | 0.5 | [1] |

| Tetracycline | Schu S4 (virulent) | 2.3 | [1] |

| Streptomycin | Schu S4 (virulent) | 4.0 |[1] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Table 2: Activity of this compound in ex vivo Infection Models

| Cell Line | F. tularensis Strain | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Bone Marrow-Derived Macrophages (BMDMs) | LVS | This compound | Prevents bacterial proliferation | [1][2] |

| HepG2 (Human Liver Cells) | LVS | This compound | Prevents bacterial proliferation | [1][2] |

| IFN-γ stimulated Macrophages | LVS | this compound | >99% reduction in intracellular bacteria |[1][2] |

Experimental Protocols

The following are representative protocols for evaluating the efficacy of this compound against F. tularensis. All work with live F. tularensis, particularly virulent strains like Schu S4, must be performed under appropriate Biosafety Level 3 (BSL-3) containment conditions.[4][5]

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination in Broth Culture

This protocol determines the lowest concentration of this compound that inhibits the visible growth of F. tularensis.

Materials:

-

F. tularensis strains (e.g., LVS, Schu S4)

-

Cysteine Heart Agar with 9% chocolatized sheep blood (CHAB)

-

Mueller-Hinton broth supplemented with 2% IsoVitaleX and 0.1% cysteine

-

This compound stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Preparation: Culture F. tularensis on CHAB plates for 24-48 hours at 37°C with 5% CO₂.

-

Inoculum Preparation: Suspend colonies in supplemented Mueller-Hinton broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Prepare serial twofold dilutions of this compound in the supplemented Mueller-Hinton broth in a 96-well plate. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

-

Inoculation: Add the diluted bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

MIC Reading: The MIC is the lowest concentration of this compound at which there is no visible turbidity.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: Intracellular Growth Inhibition Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the growth of F. tularensis inside host cells.

Materials:

-

Macrophage cell line (e.g., J774A.1 or bone marrow-derived macrophages)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

F. tularensis LVS strain

-

This compound stock solution

-

Gentamicin solution (50 µg/mL)

-

Sterile water

-

Agar plates for CFU counting

Procedure:

-

Cell Seeding: Seed macrophages into 24-well plates at a density that allows them to reach ~90% confluency on the day of infection. Incubate overnight.

-

Bacterial Infection: Opsonize F. tularensis in media containing serum. Infect the macrophage monolayer at a Multiplicity of Infection (MOI) of 50:1 or 100:1.

-

Phagocytosis: Centrifuge the plates briefly to synchronize infection and incubate for 1-2 hours to allow for bacterial uptake.

-

Extracellular Bacteria Removal: Aspirate the medium, wash the cells with PBS, and add fresh medium containing gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria. Incubate for 1 hour.

-

This compound Treatment: Wash the cells again and add fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). This is the "0-hour" time point.

-

Time Course Analysis:

-

0-hour: Immediately lyse one set of wells with sterile water. Serially dilute the lysate and plate on agar to determine the initial number of intracellular bacteria (CFU).

-

24/48-hour: Incubate the remaining plates. At subsequent time points (e.g., 24 or 48 hours), lyse the cells, serially dilute the lysate, and plate to determine the CFU count.

-

-

Data Analysis: Calculate the fold-change in intracellular bacteria over time for each this compound concentration compared to the vehicle control.

Caption: Workflow for the intracellular growth inhibition assay of this compound.

This compound is a potent inhibitor of Francisella tularensis growth, acting through the disruption of the essential ribosome rescue pathway.[1] Its low MIC value against virulent strains and its efficacy in cellular models, combined with a lack of host cell cytotoxicity, underscore its potential as a lead compound for the development of new anti-tularemia therapeutics.[1][2] The provided protocols offer a foundational framework for researchers to further investigate the antimicrobial properties of this compound and similar compounds.

References

- 1. Inhibitors of Ribosome Rescue Arrest Growth of Francisella tularensis at All Stages of Intracellular Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Susceptibility of Francisella tularensis Isolates in the United States—2009–2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. health.ny.gov [health.ny.gov]

- 5. Frontiers | Non-vaccinal prophylaxis of tularemia [frontiersin.org]

Application of KKL-10 in Antimicrobial Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

KKL-10 is a novel oxadiazole-based small molecule that has demonstrated significant potential as a broad-spectrum antimicrobial agent. Its unique mechanism of action, targeting the essential bacterial process of ribosome rescue, makes it a compelling candidate for further investigation and development, particularly in an era of rising antibiotic resistance. These application notes provide a comprehensive overview of this compound's antimicrobial activity, its mechanism of action, and detailed protocols for its evaluation in a research setting.

Antimicrobial Activity of this compound

This compound has shown potent inhibitory activity against various pathogenic bacteria. Its efficacy is attributed to its ability to disrupt the trans-translation process, a critical ribosome rescue system in bacteria.[1][2]

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Francisella tularensis | Schu S4 (fully virulent) | 0.5 | [1] |

| Francisella tularensis | Live Vaccine Strain (LVS) | Not explicitly stated, but growth is inhibited | [2] |

Note: The available literature primarily focuses on the activity of this compound against F. tularensis. Further research is required to establish its efficacy against a broader range of Gram-positive and Gram-negative bacteria.

Mechanism of Action: Inhibition of Ribosome Rescue

This compound exerts its antimicrobial effect by inhibiting the trans-translation pathway, a primary mechanism for rescuing ribosomes that have stalled on messenger RNA (mRNA) transcripts that lack a stop codon ("non-stop" mRNAs). This process is essential for bacterial viability and pathogenesis.[1][3]

The trans-translation process involves a unique molecule called transfer-messenger RNA (tmRNA), which functions as both a transfer RNA (tRNA) and an mRNA, and a small protein called SmpB. When a ribosome stalls, the tmRNA-SmpB complex binds to the ribosome's A-site. The stalled polypeptide chain is then transferred to the alanine-charged tmRNA. The ribosome then switches templates to the mRNA-like domain of tmRNA, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the incomplete protein for degradation by cellular proteases, and the ribosome is released and recycled.

This compound is believed to interfere with this process, leading to an accumulation of stalled ribosomes and ultimately, cell death. While the precise molecular interactions of this compound are still under investigation, it is hypothesized to bind to a critical component of the translational machinery involved in ribosome rescue.

Signaling Pathway: Bacterial Trans-Translation and Inhibition by this compound

References

- 1. Inhibitors of Ribosome Rescue Arrest Growth of Francisella tularensis at All Stages of Intracellular Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]